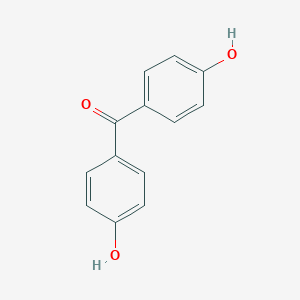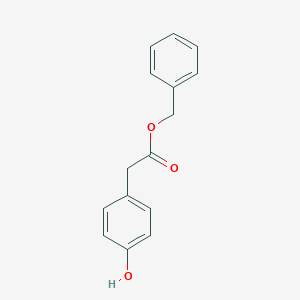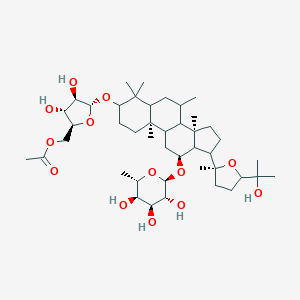
6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester
Descripción general
Descripción
6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester is a derivative of fluorescein, a fluorescent compound commonly used in biological studies for labeling purposes. The molecule is modified to include a succinimidyl ester group, which allows it to react with primary amines, typically found on proteins or antibodies, forming stable amide bonds. This modification makes it a valuable tool for bioconjugation in various biological assays and imaging applications.
Synthesis Analysis
The synthesis of 6-carboxyfluorescein succinimidyl esters involves multiple steps. Initially, resorcinol is condensed with trimellitic acid using methylsulfonic acid as a solvent, resulting in a mixture of 5- and 6-carboxyfluorescein isomers . The 6-carboxyfluorescein isomer is then separated and further reacted with pivalyl chloride and di-isopropylamine to form a dipivalate di-isopropylamine salt . This intermediate is hydrolyzed and subsequently esterified to yield the active succinimidyl ester . Another method involves activating a mixture of 5- and 6-carboxyfluorescein with 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride in the presence of N-hydroxysuccinimide to produce the succinimidyl ester . The regioisomeric mixtures are then separated to achieve high purity of the desired ester .
Molecular Structure Analysis
The molecular structure of 6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester is characterized by the presence of the fluorescein core, which is responsible for its fluorescent properties. The molecule is further modified by the addition of a hexanoic acid linker and a succinimidyl group, which is essential for its reactivity with primary amines. The precise structure and purity of the compound are critical for its function as a labeling agent, and the separation of regioisomeric mixtures is an important step in ensuring the utility of the compound in biological applications .
Chemical Reactions Analysis
The succinimidyl ester group in 6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester is highly reactive towards nucleophiles, particularly primary amines. This reactivity is exploited in bioconjugation reactions where the ester group reacts with the amine groups on biomolecules to form stable amide bonds. The reaction is typically carried out under mild conditions to preserve the integrity of the biomolecules being labeled. The specificity and efficiency of this reaction are crucial for the successful application of the compound in labeling proteins, antibodies, and other amine-containing biomolecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester are influenced by the fluorescein moiety and the succinimidyl ester group. The fluorescein core imparts strong fluorescence to the molecule, which is essential for its detection in various assays. The succinimidyl ester group determines the compound's reactivity and stability. The compound's solubility, stability in various solvents, and reactivity under different pH conditions are important parameters that affect its application in biological research. The high purity (>98%) of the synthesized esters is also a significant property that ensures consistent performance in bioconjugation reactions .
Aplicaciones Científicas De Investigación
Fluorescent Labeling in Biochemistry
6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester has been used in the fluorescent labeling of skeletal myosin subfragment 1. This application allows for the study of muscle proteins and their interactions with actin, without significantly altering the protein's ATPase activity. It's particularly valuable for observing molecular changes in biochemical processes (Bertrand, Derancourt, & Kassab, 1995).
Enhancing Fluorescence Detection in Capillary Electrophoresis
The compound's ability to derivatize amino acids even at nanomolar concentrations makes it a powerful tool in capillary electrophoresis for detecting amino acids and neurotransmitters in microdialysates. This enhances the sensitivity and specificity of biochemical assays (Lau, Zaccardo, Little, & Banks, 1998).
Applications in Immunofluorescence Histochemistry
Synthesized as a fluorescent probe for labeling proteins, it has shown strong fluorescence, high photostability, and good biocompatibility in immunofluorescence histochemistry. This makes it an important tool in biological and medical research for visualizing specific proteins within cells or tissue samples (Wu et al., 2009).
Studying Protein Aggregation in Neurological Research
In studies of amyloid beta (Aβ) oligomers, important in Alzheimer's research, the attachment of this compound as a fluorescent label was found to influence the aggregation behavior of Aβ42 oligomers. Such findings are critical in understanding the pathology of neurodegenerative diseases and developing therapeutic strategies (Zheng et al., 2018).
Monitoring Intracellular pH in Microorganisms
The compound is used as a pH-dependent fluorescent probe in the study of intracellular pH in bacteria. This application is valuable for microbiological research, especially in understanding cellular processes and responses to environmental changes (Riondet et al., 1997).
Fluorescence-Based Detection in Environmental Monitoring
It has been used in fluorescence resonance energy transfer (FRET) on thin films for environmental monitoring, demonstrating its versatility in detecting specific chemical compounds in various environments (Smith, Tatineni, Anderson, & Tepper, 2006).
Mecanismo De Acción
Target of Action
The primary target of 6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester are the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is used as a fluorescent diagnostic agent in the analysis of amyloid-β peptides in cerebrospinal fluid samples .
Mode of Action
The compound interacts with its targets through the N-hydroxy-succinimidyl-ester (NHS ester) functional group . This group has greater specificity toward primary amines in the presence of other nucleophiles and results in a more stable linkage following labeling . The compound contains a seven-atom amino-hexanoyl spacer between the fluorophore and the reactive group, which separates the fluorophore from the biomolecule to which it is conjugated, potentially reducing the quenching that typically occurs upon conjugation .
Biochemical Pathways
The compound is used as a fluorescein-based fluorescent label for proteins that can be analyzed in applications such as quenching experiments . The specific biochemical pathways affected by the compound would depend on the specific proteins or amine-containing molecules that it targets.
Pharmacokinetics
The compound is soluble in dmf and dmso , which suggests it may have good bioavailability.
Result of Action
The primary result of the compound’s action is the creation of a stable, fluorescent label on proteins and other amine-containing molecules . This allows for the visualization and analysis of these molecules in various experimental settings .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s fluorescence is pH-sensitive . Additionally, the compound is typically dissolved in high-quality, anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and the reaction is carried out in 0.1–0.2 M sodium bicarbonate buffer, pH 8.3, at room temperature for 1 hour .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O10/c34-18-6-9-22-24(15-18)41-25-16-19(35)7-10-23(25)31(22)21-8-5-17(14-20(21)30(40)42-31)29(39)32-13-3-1-2-4-28(38)43-33-26(36)11-12-27(33)37/h5-10,14-16,34-35H,1-4,11-13H2,(H,32,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIXCCAGPHVPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479727 | |
| Record name | 6-[Fluorescein-5(6)-carboxamido]hexanoic acid N-hydroxysuccinimide ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester | |
CAS RN |
148356-00-7 | |
| Record name | 6-[Fluorescein-5(6)-carboxamido]hexanoic acid N-hydroxysuccinimide ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 6-(fluorescein-5-carboxamido)hexanoic acid succinimidyl ester useful in studying amyloid beta (Aβ) aggregation?
A1: 6-(Fluorescein-5-carboxamido)hexanoic acid succinimidyl ester is a fluorescent dye that can be attached to proteins like Aβ. This allows researchers to track the aggregation of Aβ using techniques like fluorescence correlation spectroscopy (FCS). [] Understanding Aβ aggregation is crucial as it plays a significant role in Alzheimer's disease.
Q2: How does the structure of 6-(fluorescein-5-carboxamido)hexanoic acid succinimidyl ester influence its interaction with Aβ42?
A2: Research shows that 6-(fluorescein-5-carboxamido)hexanoic acid succinimidyl ester actually decreases the tendency of Aβ42 to aggregate. [] This is likely due to the dye's specific chemical properties, such as its electric charge and hydrophobicity, influencing the aggregation pathway of Aβ42.
Q3: Can you provide an example of how 6-(fluorescein-5-carboxamido)hexanoic acid succinimidyl ester is used to label polymers for biological applications?
A3: One study successfully utilized 6-(fluorescein-5-carboxamido)hexanoic acid succinimidyl ester to label a biocompatible polymer called poly(N-(2-hydroxypropyl) methacrylamide-b-N-[3-(dimethylamino)propyl] methacrylamide) (poly(HPMA-b-DMAPMA)). [] By attaching the fluorescent dye, researchers could track the polymer, making it a valuable tool for potential bioconjugation and other biological applications.
Q4: Beyond Aβ and polymer studies, are there other research areas where 6-(fluorescein-5-carboxamido)hexanoic acid succinimidyl ester proves valuable?
A4: Yes, researchers used 6-(fluorescein-5-carboxamido)hexanoic acid succinimidyl ester to label an antibody targeting the P5 protein. [] This enabled them to study P5 expression on the surface of various cancer cells using flow cytometry. This highlights the versatility of 6-(fluorescein-5-carboxamido)hexanoic acid succinimidyl ester as a tool for investigating different biological processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



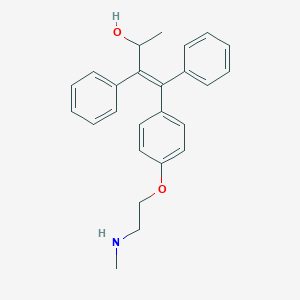
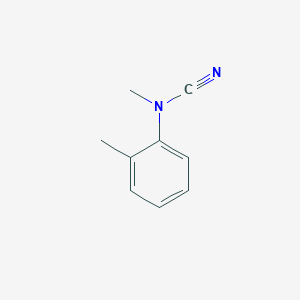
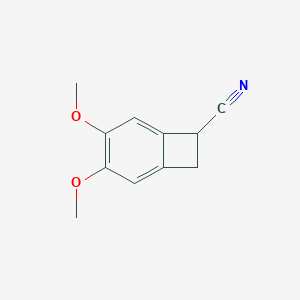
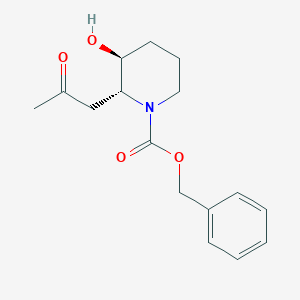
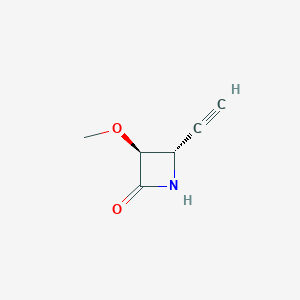

![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)
![N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester](/img/structure/B132220.png)

